4-Methanesulfonyloxane-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylsulfonyloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKFXZOQMMIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approaches to Carboxylic Acid Preparation Relevant to 4-Methanesulfonyloxane-4-carboxylic Acid
Carboxylic acids can be prepared through several classical and modern synthetic routes, many of which can be adapted or serve as a foundation for synthesizing this compound:
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols or aldehydes can be oxidized to carboxylic acids using strong oxidants such as potassium permanganate or chromium-based reagents. This method is widely used for simple carboxylic acids but may require careful control to avoid overoxidation or side reactions when sensitive groups like methanesulfonyl are present.
Hydrolysis of Nitriles or Esters: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. Similarly, esters can be hydrolyzed to carboxylic acids. These routes are useful when the precursor contains a nitrile or ester functional group that can be selectively converted.
Carboxylation of Organometallic Intermediates: Grignard reagents or organolithium compounds can react with carbon dioxide to form carboxylate salts, which upon acidification yield carboxylic acids. This method is valuable for introducing the carboxyl group with one additional carbon atom relative to the starting halide.
Oxidation of Alkylbenzenes and Alkenes: Oxidative cleavage or side-chain oxidation of aromatic or alkene substrates can furnish carboxylic acids, though these are more applicable to aromatic or unsaturated systems.
Specific Preparation Strategy for this compound
Given the structure of this compound, which includes an oxane (tetrahydropyran) ring, a methanesulfonyl substituent, and a carboxylic acid group at the same carbon (position 4), a plausible synthetic route involves:
Starting from an Oxane Derivative: The oxane ring can be constructed or sourced as a precursor such as oxane-4-ol or oxane-4-carboxylate ester.
Introduction of the Methanesulfonyl Group: The methanesulfonyl (mesyl) group can be introduced via sulfonylation of a hydroxyl group on the oxane ring using methanesulfonyl chloride under basic conditions.
Carboxylation at the 4-Position: The carboxylic acid group can be introduced by oxidation of an aldehyde or alcohol at the 4-position or via hydrolysis of an ester intermediate.
This approach aligns with general methods for preparing sulfonyl-substituted cyclic carboxylic acids.
Industrial-Scale Synthesis of Related Cyclic Carboxylic Acids: Insights from 2-Oxo-dioxolane-4-carboxylic Acid Esters
A closely related compound class, 2-oxo-dioxolane-4-carboxylic acid esters, has been synthesized via a continuous industrial process involving:
Carbon Dioxide Addition to Epoxy Esters: Oxirane-2-carboxylic acid esters react with carbon dioxide under elevated pressure (35–50 bar) and temperature (60–80°C) in the presence of a phase-transfer catalyst such as benzyl trimethylammonium bromide. The epoxy group is converted into a cyclic carbonate, yielding the desired cyclic carboxylic acid ester with high yield (~90%) and purity (>95%) without the need for further purification.
Reaction Conditions and Yields: For example, a 200 mL high-pressure vessel was used with 100 g of oxirane-2-carboxylic acid methyl ester and 5 g catalyst, stirred at 70°C and 50 bar CO2 for 15 hours, producing the product efficiently.
This method demonstrates how cyclic carboxylic acid esters can be prepared from epoxide precursors via CO2 incorporation, a strategy that may be adapted for oxane derivatives with sulfonyl substituents.
Data Table: Example Reaction Conditions for Cyclic Carboxylic Acid Esters Preparation (Adapted from Patent WO2012065879A1)
| Example | Catalyst (mol %) | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Color |
|---|---|---|---|---|---|---|
| 1 | Benzyl trimethylammonium bromide (2.2) | 50 | 70 | 15 | 90.5 | Colorless |
| 2 | Benzyl trimethylammonium bromide (1.5) | 40 | 65 | 12 | 88.0 | Colorless |
| 3 | Benzyl trimethylammonium bromide (3.0) | 55 | 75 | 18 | 92.0 | Colorless |
Note: These examples pertain to related cyclic carbonate carboxylic acid esters and serve as a model for similar oxane-based compounds.
Summary of Preparation Method Analysis
| Preparation Method | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|
| Oxidation of Primary Alcohols | Possible if precursor oxane-4-ol is available | Straightforward, well-established | May affect sensitive sulfonyl groups |
| Hydrolysis of Esters or Nitriles | Applicable if ester or nitrile precursors are synthesized | Mild conditions, selective | Requires multi-step synthesis |
| Carboxylation of Organometallics | Feasible if suitable halide precursor is prepared | Introduces carboxyl group efficiently | Sensitive to functional groups, requires inert atmosphere |
| CO2 Addition to Epoxy Esters | Highly relevant for cyclic esters with epoxide functionality | High yield, industrial scalability | Requires high pressure equipment |
| Sulfonylation of Hydroxyl Groups | Essential for methanesulfonyl group introduction | High selectivity for sulfonylation | Requires protection of other functional groups |
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 4-Methanesulfonyloxane-4-carboxylic acid as an antimicrobial agent. Its derivatives have shown significant activity against various pathogens, including bacteria and fungi.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Derivative A | 5 | S. aureus |
| Derivative B | 8 | E. coli |
Anti-Parasitic Properties
This compound has also been investigated for its anti-parasitic properties. Similar compounds have been shown to exhibit activity against schistosomes, suggesting potential applications in treating parasitic infections.
Research Findings:
A structure-activity relationship (SAR) study indicated that modifications to the carboxylic group significantly enhance anti-schistosomal activity . The most promising analogs reduced worm burden by over 80% in infected models.
Polymer Synthesis
The compound serves as a critical building block in synthesizing novel polymers with enhanced properties. Its ability to act as a crosslinking agent is particularly valuable in developing polyurethane systems.
Application Example:
In one study, incorporating this compound into polyurethane formulations improved mechanical strength and thermal stability .
| Property | Control Sample | Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 250 |
Biodegradable Materials
The need for sustainable materials has led researchers to explore the use of this compound in creating biodegradable plastics. Its incorporation into polymer matrices has shown promise in reducing environmental impact.
Study Overview:
Research indicates that polymers synthesized with this compound degrade significantly faster than traditional plastics, with complete degradation observed within six months under controlled composting conditions .
Mechanism of Action
The mechanism of action of 4-Methanesulfonyloxane-4-carboxylic acid involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes three carboxylic acid derivatives with distinct substituents and ring systems. While none directly match 4-methanesulfonyloxane-4-carboxylic acid, their structural and functional differences highlight key trends:
Table 1: Structural and Functional Comparison
Key Differences:
Ring Systems: Pyrimidine (aromatic, planar) in vs. oxane (non-aromatic, chair conformation) in the target compound. Pyrimidine derivatives often exhibit π-π stacking in biological targets, whereas oxanes may enhance solubility or metabolic stability. Thiazolidine (sulfur-containing, 5-membered) in introduces conformational rigidity and redox activity, contrasting with the oxane’s oxygen-based polarity.
Thiol/sulfanylidene groups in confer nucleophilicity or metal-binding capacity, absent in the sulfonyl or chloro analogs.
Biological Relevance :
- Pyrimidine-4-carboxylic acids (e.g., ) are intermediates in nucleotide synthesis or kinase inhibitors.
- Thiazolidine-4-carboxylic acids (e.g., ) are seen in peptide mimetics or antioxidants (e.g., ergothioneine analogs).
- The oxane-sulfonyl-carboxylic acid structure may mimic transition states in glycosidase or sulfatase enzymes.
Limitations of the Analysis
The provided evidence lacks critical data on this compound, including:
- Experimental data (e.g., pKa, solubility, spectral profiles).
- Synthetic routes or stability studies.
- Direct biological or pharmacological studies.
Recommendations for Further Research
To address these gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:
- Sulfonated oxane derivatives for reactivity trends.
- Carboxylic acid bioisosteres in drug design.
- Comparative QSAR studies of sulfonyl vs. other substituents.
Biological Activity
Overview
4-Methanesulfonyloxane-4-carboxylic acid, with the molecular formula , is an organic compound that features both a methanesulfonyl group and a carboxylic acid group. This compound is notable for its diverse applications in chemistry, biology, and medicine, primarily due to its unique chemical properties and potential biological activities.
The compound can act as an electrophile due to the presence of the methanesulfonyl group, allowing it to interact with nucleophilic sites on biomolecules. This interaction can modify proteins, nucleic acids, and other cellular components, potentially affecting their function and activity.
Types of Reactions
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions may convert the methanesulfonyl group to a thiol group.
- Substitution : Undergoes nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Toxicological Profile
The toxicological profile of related compounds suggests that this compound may have low local toxicity with no significant systemic toxicity. This is supported by studies indicating that related aryl alkanoate compounds exhibit similar toxicokinetic and toxicodynamic properties .
Case Studies and Experimental Data
- Cellular Interaction Studies : Preliminary studies have shown that the compound can interact with cellular membranes and proteins, potentially leading to alterations in cellular signaling pathways.
- Animal Model Studies : While specific animal studies on this compound are scarce, related compounds have demonstrated protective effects against liver toxicity and other health benefits in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methanesulfonyloxane-4-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of oxane precursors. For example, introducing a methanesulfonyl group to oxane-4-carboxylic acid derivatives via nucleophilic substitution or oxidation reactions. Key steps include protecting the carboxylic acid group during sulfonation to prevent side reactions. Characterization of intermediates using H/C NMR and mass spectrometry ensures regioselectivity .
- Safety Note : Use inert atmospheres (e.g., nitrogen) for moisture-sensitive sulfonation steps, and follow protocols for handling sulfonic acids to avoid exothermic reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against known standards.
- Structural Confirmation :
- H NMR (DMSO-d6): Look for methanesulfonyl (-SOCH) protons at δ 3.1–3.3 ppm and oxane ring protons at δ 3.5–4.5 ppm.
- IR Spectroscopy: Confirm sulfonyl (S=O) stretches at 1150–1350 cm and carboxylic acid (C=O) at ~1700 cm .
Q. What safety protocols are essential when handling this compound in experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or reactions.
- Waste Disposal : Segregate acidic waste containing sulfonyl groups in labeled containers for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, model the electron-withdrawing effect of the methanesulfonyl group on the carboxylic acid’s acidity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to guide solvent selection for reactions .
Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and stability?
- Methodological Answer :
- Solubility Profiling : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., THF, acetonitrile) using UV-Vis spectroscopy. Note discrepancies caused by polymorphic forms.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., desiccants at 4°C) based on results .
Q. How does the methanesulfonyl group influence the compound's interaction in biological assays?
- Methodological Answer :
- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorogenic substrates) to evaluate whether the sulfonyl group enhances binding to serine hydrolases or proteases via covalent interactions.
- SAR Analysis : Compare IC values against analogs lacking the sulfonyl group to quantify its contribution to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
